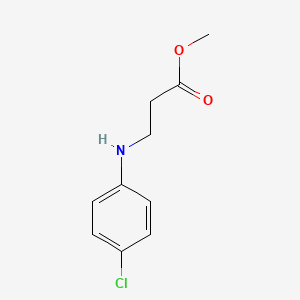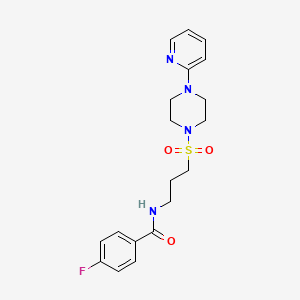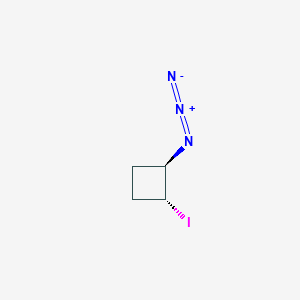
(5Z)-1-(2-bromo-4,5-dimethylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-1-(2-bromo-4,5-dimethylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C13H11BrN2O4 and its molecular weight is 339.145. The purity is usually 95%.
BenchChem offers high-quality (5Z)-1-(2-bromo-4,5-dimethylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-1-(2-bromo-4,5-dimethylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
The pyranopyrimidine core, closely related to the chemical , is recognized for its broad synthetic applications and bioavailability in the medicinal and pharmaceutical industries. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, an isomer of the given compound, involves complex pathways and diverse catalysts. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, among others. The application of hybrid catalysts in the synthesis of such structures has been a significant area of research, attracting global researchers to explore catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biochemical Significance
Derivatives of pyrimidine, similar to the compound , are extensively used as recognition units in the synthesis of optical sensors due to their ability to form coordination as well as hydrogen bonds. These derivatives are not only vital for sensing materials but also have a range of biological and medicinal applications. Pyrimidine derivatives are particularly noted for their roles in optical sensing, covering a wide range of literature from 2005 to 2020 (Jindal & Kaur, 2021).
Optoelectronic Materials
Compounds with pyrimidine rings, akin to the compound , are integral in creating novel optoelectronic materials. These materials, including luminescent small molecules and chelate compounds with a pyrimidine ring, are crucial for photo- and electroluminescence. The incorporation of pyrimidine fragments into π-extended conjugated systems significantly contributes to the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Pyrimidine derivatives also show potential as photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Molecular Interactions and Stability
The study of tautomeric equilibria of purine and pyrimidine bases, like the given compound, helps understand molecular interactions and their influence on the relative stability of tautomeric forms. Infrared studies of these equilibria provide crucial information about the isolated bases, their interactions with the environment, and their potential biological significance. The understanding of these interactions is essential in exploring the effects of molecular interactions on the stability and function of purines and pyrimidine bases (Person et al., 1989).
Propiedades
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)-6-hydroxy-2,4-dioxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c1-6-3-9(14)10(4-7(6)2)16-12(19)8(5-17)11(18)15-13(16)20/h3-5,19H,1-2H3,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEOUBWMXPZEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)N2C(=C(C(=O)NC2=O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(2-bromo-4,5-dimethylphenyl)-5-(hydroxymethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)
![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)



![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)
![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)
